![molecular formula C18H13Cl2N3O2 B1193236 5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine](/img/structure/B1193236.png)
5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine
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Overview
Description
ML315 is a selective inhibitor of cdc2-like kinases 1 and 4 (Clk1, Clk4).
Scientific Research Applications
Importance in Medicinal Chemistry
The pyranopyrimidine core, similar in structure to the specified compound, is recognized for its broad synthetic applications and bioavailability, making it a key precursor in medicinal and pharmaceutical industries. Research has focused on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, due to their wide range of applicability in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).
Role in Synthesis of Complex Molecules
The synthesis and application of benzimidazole and benzthiazole compounds, which share structural features with the compound of interest, have been extensively reviewed. These compounds demonstrate significant variability in their chemistry and properties, making them valuable in the preparation of complex compounds with diverse biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Potential Drug Development Applications
Heteroaryl-substituted nucleobases and nucleosides, including those related to pyrimidine, have shown promise in antiviral, antitumor, antimycobacterial, and antiparkinsonian drug development. The modifications of these structures aim to optimize activity and selectivity, demonstrating the chemical versatility and potential therapeutic relevance of such compounds (Ostrowski, 2022).
properties
Product Name |
5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine |
---|---|
Molecular Formula |
C18H13Cl2N3O2 |
Molecular Weight |
374.22 |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16/h1-6,8-9H,7,10H2,(H,21,22,23) |
InChI Key |
JQSJAVBMIMDUFO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ML315; ML 315; ML-315. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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